唑拉西泮

描述

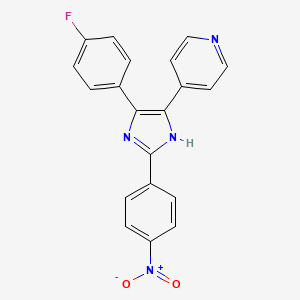

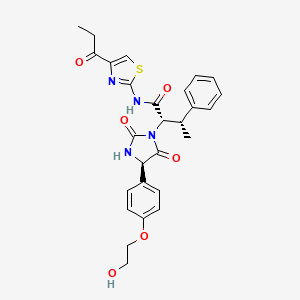

Zolazepam is a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine . Zolazepam is known for its high potency, being 5-10 times more potent than diazepam .

科学研究应用

生化分析

Biochemical Properties

Zolazepam interacts with various enzymes and proteins in the body. It is usually administered in combination with other drugs, which can influence its biochemical interactions

Cellular Effects

Zolazepam has been shown to induce neuronal toxicity and apoptosis in BV-2 microglial cells . It causes apoptosis via phosphorylation of c-Jun N-terminal kinase, increased ratio of Bax to Bcl-2, disruption of mitochondrial membrane potential, activation of caspase-3, and cleavage of poly (ADP-ribose) polymerase .

Molecular Mechanism

It is known to be related to the benzodiazepine class of drugs, which typically exert their effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Temporal Effects in Laboratory Settings

In a study on the physiological and hemato-biochemical changes during Xylazine-Zolazepam + Tiletamine anesthesia in Sloth Bears, physiological and hemato-biochemical changes were recorded at 15, 30, and 60 minutes after immobilization .

Dosage Effects in Animal Models

In animal models, the effects of Zolazepam can vary with different dosages. For instance, a study on free-roaming cats in Seoul, Korea, found that a combination of tiletamine-zolazepam, ketamine, and xylazine (ZKX) was effective for inducing anesthesia, with the effects varying based on the dosage .

Metabolic Pathways

As a benzodiazepine-related drug, it is likely metabolized in the liver, similar to other drugs in this class .

Transport and Distribution

As a lipophilic compound, it is likely to cross cell membranes easily and distribute throughout the body .

Subcellular Localization

As a small molecule drug, it is likely to be found throughout the cell rather than being localized to a specific subcellular compartment .

准备方法

化学反应分析

唑拉西泮会发生各种化学反应,包括:

氧化: 唑拉西泮在特定条件下可以被氧化,形成不同的代谢产物。

还原: 还原反应可以改变唑拉西泮分子上的官能团。

相似化合物的比较

唑拉西泮类似于地西泮、劳拉西泮和咪达唑仑等其他苯二氮卓类药物。 它在效力更高,作用更快方面独树一帜,这是由于其水溶性和在生理 pH 值下呈非离子状态 。其他类似化合物包括:

地西泮: 因其抗焦虑和肌肉松弛作用而被使用。

劳拉西泮: 以其用于治疗焦虑和癫痫发作而闻名。

咪达唑仑: 常用于镇静和麻醉.

属性

IUPAC Name |

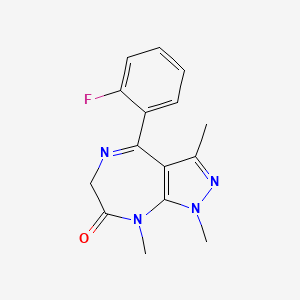

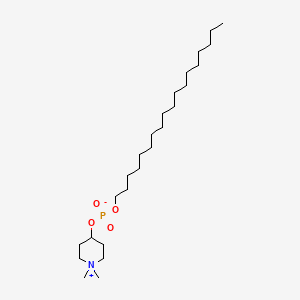

4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSCFOSHSOWNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185278 | |

| Record name | Zolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31352-82-6 | |

| Record name | Zolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolazepam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , ] Zolazepam, like other benzodiazepines, binds to specific receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. GABA is the primary inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effects. This leads to sedation, muscle relaxation, and anticonvulsant effects.

A: [, , , , ] Combining zolazepam with tiletamine creates a synergistic effect, enhancing the overall anesthetic and immobilizing properties. Zolazepam mitigates some of the undesirable effects of tiletamine, such as muscle rigidity, tremors, and seizures, while tiletamine provides analgesia and dissociative anesthesia. This combination allows for smoother inductions and recoveries and provides a wider safety margin compared to either drug alone.

ANone: While the provided research articles don't explicitly state the molecular formula and weight of zolazepam, they provide sufficient information to deduce them. Based on its chemical structure, zolazepam's molecular formula is C15H17ClN4OS, and its molecular weight is 348.87 g/mol.

A: [] Zolazepam undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. This results in multiple metabolites, some of which are pharmacologically active. The specific metabolic pathways and the activity of individual metabolites may vary across species.

A: [, ] Zolazepam exhibits different pharmacokinetic properties compared to tiletamine. Studies in pigs have shown that zolazepam reaches higher concentrations in plasma and is cleared more slowly than tiletamine. This difference in pharmacokinetic profiles is likely why they are administered as an equal-dose combination despite having different potencies.

A: [, , ] Yes, the route of administration can influence the efficacy of zolazepam. Intramuscular (IM) injection is commonly used for field immobilization of animals, while intravenous (IV) administration is preferred for controlled anesthetic induction in clinical settings. The choice between IM and IV administration depends on factors such as the desired onset of action, the duration of effect needed, and the animal species being handled.

A: [, , ] Yes, as a benzodiazepine, the effects of zolazepam can be partially or fully reversed by administering a benzodiazepine antagonist like flumazenil. This reversal agent competitively binds to the benzodiazepine receptor site, displacing zolazepam and reducing its effects.

A: [, , , , , , , , , , , , ] The tiletamine-zolazepam combination has been researched for anesthetic and immobilization purposes in a wide range of animal species, including but not limited to:

- Ferrets []

- Cats [, ]

- Horses [, , , ]

- Dogs [, , , , , ]

- North American river otters []

- Pigs [, , , , ]

- Formosan serows []

- Mice [, ]

- Brown bears [, ]

- Polar bears [, ]

- Fallow deer []

- Gerbils []

- Wood bison []

- African pygmy hedgehogs []

- Crested porcupines []

- Grizzly bears []

A: [, , , , , , , , , , , , , , , , , , ] Tiletamine-zolazepam anesthesia often induces a characteristic set of clinical signs, including:

- Rapid induction of recumbency: Animals typically become recumbent within minutes of IM injection. [, , , , , , , , , ]

- Muscle relaxation: Zolazepam contributes to muscle relaxation, making handling and procedures easier. [, , , , , , , , , , , , , , , , ]

- Changes in heart rate and blood pressure: While generally well-tolerated, cardiovascular effects can include transient increases or decreases in heart rate and blood pressure. [, , , , , , , , , , , , , ]

- Respiratory depression: A common observation is a decrease in respiratory rate, which may necessitate supplemental oxygen in some cases. [, , , , , , , , , , , , , , , ]

- Variable analgesic effects: While tiletamine contributes to analgesia, the depth and duration can vary, and additional analgesics might be necessary. [, , , , , , ]

A: [, , , , , , , , , , , , , , ] While generally considered safe, tiletamine-zolazepam anesthesia can be associated with potential adverse effects, including:

- Respiratory depression: This is a common concern, especially with higher doses, and necessitates monitoring and potentially supplemental oxygen. [, , , , , , , , , , , , , , , ]

- Cardiovascular effects: Changes in heart rate and blood pressure are possible, requiring careful monitoring, especially in animals with pre-existing cardiovascular disease. [, , , , , , , , , , , , , ]

- Prolonged recoveries: Recovery times can be prolonged in some individuals or with higher doses. [, , , , ]

- Excitement during recovery: Some animals may exhibit excitement or agitation during recovery. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)